3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]benzoic acid
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Description
“3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]benzoic acid” is a chemical compound with the CAS Number: 2418679-89-5 . It has a molecular weight of 399.45 . The compound is not intended for human or veterinary use but is used for research purposes.
Molecular Structure Analysis
The IUPAC name for this compound is 3-(1-((((9H-fluoren-9-yl)methoxy)carbonyl)azetidin-3-yl)benzoic acid . The InChI code is 1S/C25H21NO4/c27-24(28)17-7-5-6-16(12-17)18-13-26(14-18)25(29)30-15-23-21-10-3-1-8-19(21)20-9-2-4-11-22(20)23/h1-12,18,23H,13-15H2,(H,27,28) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 399.45 . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
Peptide Synthesis
This compound is utilized in the synthesis of peptides, particularly as a precursor for the introduction of the Fmoc (fluoren-9-ylmethoxycarbonyl) protecting group . The Fmoc group is pivotal in solid-phase peptide synthesis, providing stability during the coupling process and ease of removal under mild base conditions.
properties
IUPAC Name |
3-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO4/c27-24(28)17-7-5-6-16(12-17)18-13-26(14-18)25(29)30-15-23-21-10-3-1-8-19(21)20-9-2-4-11-22(20)23/h1-12,18,23H,13-15H2,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYRFPFZWLLRJGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=CC(=CC=C5)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]benzoic acid |
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